molecular formula C10H13N3O4 B3085130 tert-Butyl (6-nitropyridin-2-yl)carbamate CAS No. 1152428-59-5

tert-Butyl (6-nitropyridin-2-yl)carbamate

Cat. No.: B3085130
CAS No.: 1152428-59-5
M. Wt: 239.23 g/mol
InChI Key: GCMZCYGUCIAZFG-UHFFFAOYSA-N
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Description

tert-Butyl (6-nitropyridin-2-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely used in organic synthesis as protecting groups for amines, allowing selective manipulation of other functional groups within a molecule without affecting the amine. This compound is particularly notable for its use in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (6-nitropyridin-2-yl)carbamate typically involves the reaction of 6-nitropyridin-2-amine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbamate linkage. The reaction conditions usually involve room temperature and an inert atmosphere to prevent any side reactions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (6-nitropyridin-2-yl)carbamate undergoes various chemical reactions, including:

    Oxidation: The nitro group in the compound can be reduced to an amine group under appropriate conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or hydroxylamine derivatives.

    Reduction: Formation of 6-aminopyridin-2-yl carbamate.

    Substitution: Formation of various substituted pyridinyl carbamates.

Scientific Research Applications

Chemistry: tert-Butyl (6-nitropyridin-2-yl)carbamate is used as a building block in organic synthesis. It serves as a protecting group for amines, allowing selective reactions on other parts of the molecule.

Biology: In biological research, this compound is used to study enzyme mechanisms and protein interactions. It can be used to modify proteins and peptides, aiding in the investigation of their functions.

Medicine: Its ability to protect amine groups makes it valuable in the synthesis of complex molecules.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it a useful intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of tert-Butyl (6-nitropyridin-2-yl)carbamate involves its role as a protecting group for amines. The compound forms a stable carbamate linkage with the amine group, preventing it from participating in unwanted side reactions. This allows for selective reactions on other functional groups within the molecule. The carbamate linkage can be cleaved under specific conditions, such as acidic or basic hydrolysis, to regenerate the free amine .

Comparison with Similar Compounds

    tert-Butyl (6-nitropyridin-3-yl)carbamate: Similar in structure but with the nitro group at the 3-position instead of the 2-position.

    tert-Butyl carbamate: A simpler carbamate without the pyridinyl group.

Uniqueness: tert-Butyl (6-nitropyridin-2-yl)carbamate is unique due to the presence of both the nitro and pyridinyl groups. This combination imparts specific reactivity and stability, making it valuable in various synthetic and research applications. The nitro group can undergo reduction and substitution reactions, while the pyridinyl group provides additional sites for functionalization .

Properties

IUPAC Name

tert-butyl N-(6-nitropyridin-2-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O4/c1-10(2,3)17-9(14)12-7-5-4-6-8(11-7)13(15)16/h4-6H,1-3H3,(H,11,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCMZCYGUCIAZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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